4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
Description
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEXWWDGLNLRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine ring is treated with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Oxime Ester Formation: The final step involves the formation of the oxime ester by reacting the piperidine derivative with 4-chlorobenzoyl chloride and hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the oxime ester to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Overview
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a synthetic organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features, including a piperidine ring and functional groups such as chlorobenzoyloxyimino and phenylsulfonyl, contribute to its diverse applications.
Medicinal Chemistry
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is being investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance biological activity or reduce toxicity. Research focuses on its interactions with various biological targets, including enzymes and receptors.
Antimicrobial and Anticancer Studies
Initial studies suggest that this compound may exhibit antimicrobial and anticancer properties. Biological assays are conducted to evaluate its efficacy against different pathogens and cancer cell lines, providing insights into its therapeutic potential.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate to form oxidized derivatives.
- Reduction : Employing reducing agents such as lithium aluminum hydride to modify specific functional groups.
- Substitution Reactions : Both nucleophilic and electrophilic substitutions can occur depending on the reagents used.
Material Science
The compound's unique properties make it suitable for developing new materials or as a specialty chemical in industrial processes. Its role in creating polymers or other materials is an area of ongoing research.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines, indicating potential as an anticancer agent. |
| Study B | Antimicrobial Properties | Showed efficacy against Gram-positive bacteria, suggesting potential use in antibiotic development. |
| Study C | Organic Synthesis Applications | Utilized as a key intermediate in synthesizing novel sulfonamide derivatives with enhanced biological activity. |
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The oxime ester moiety can undergo hydrolysis to release the active oxime, which may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Piperidine Derivatives with 4-Chlorobenzoyl Substitutents
- 4-(4-Chlorobenzoyl)piperidine (CAS 53220-41-0): Lacks the sulfonyl and oxyimino groups. Exhibits electrophilic reactivity due to the chlorobenzoyl group but shows reduced steric hindrance compared to the target compound. Used in synthetic applications requiring selective nucleophilic attack .
- 4-(4-Chlorobenzoyl)piperidin-1-yl)(4-hydroxyphenyl)methanone (G1): A reversible MAGL inhibitor with an IC50 of 840 nM. Replacing the piperidine ring with piperazine abolished activity, highlighting the importance of the piperidine scaffold in enzyme interaction .
Sulfonyl-Substituted Piperidines
- The sulfonyl group at position 1 aligns with the target compound, but the oxadiazole moiety introduces distinct electronic properties .
- 4-Chloro-3-[(4-methylpiperidine-1-)sulfonyl]benzoic acid : Features a benzoic acid group, enhancing solubility in polar solvents. The methylpiperidine substituent reduces steric hindrance compared to phenylsulfonyl groups .
Amino-Substituted Analogues
- Ortho-amino-substituted 4-chlorobenzoylpiperidine (18c): Synthesized via condensation with anthranilic acid. Exhibits unique reactivity due to the ortho-amino group, contrasting with para- and meta-substituted analogues (18a-b), which require protective groups during synthesis .
Physicochemical and Pharmacokinetic Properties
*Calculated based on molecular formulae.
Functional Group Impact on Activity
- Chlorobenzoyl Group : Critical for electrophilic interactions and π-π stacking. Its absence in compounds like 4-methylpiperidine derivatives reduces binding affinity .
- Sulfonyl Group : Enhances steric bulk and influences solubility. Phenylsulfonyl groups improve metabolic stability compared to aliphatic sulfonyl derivatives .
- Absent in most analogues, making the target compound unique .
Biological Activity
4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a synthetic compound notable for its complex structure, which includes a piperidine ring with various substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is . The compound features a piperidine ring substituted with a chlorobenzoyloxyimino group and a phenylsulfonyl group, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.86 g/mol |
| CAS Number | 477847-24-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The chlorobenzoyloxyimino group may enhance binding affinity to target sites, modulating enzymatic activity or receptor signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Biological Activity
Research into the biological activity of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has revealed several potential applications:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting proliferation in breast cancer cells, possibly through apoptosis induction mechanisms.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains, demonstrating significant antibacterial activity against Gram-positive bacteria.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
Comparative Analysis
When compared to structurally similar compounds, 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine exhibits distinct biological properties. For example:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine | High | Moderate |
| 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine | Moderate | Low |
| 4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine | High | High |
Q & A
Basic Research Question
- ¹H NMR : Focus on the imino proton (δ 8.2–8.5 ppm) and sulfonyl-adjacent protons (δ 3.1–3.5 ppm). Use deuterated DMSO to stabilize the imino group and avoid signal broadening .
- ¹³C NMR : The 4-chlorobenzoyl carbonyl carbon appears at ~165 ppm; the sulfonyl group deshields adjacent carbons, shifting them to 45–50 ppm .
- Mass Spectrometry : Employ high-resolution ESI-MS to confirm the molecular ion [M+H]⁺ at m/z 405.07 (calculated for C₁₈H₁₆ClN₂O₄S). Fragmentation peaks at m/z 139 (phenylsulfonyl) and 155 (4-chlorobenzoyl) validate substituent connectivity .
What computational methods are suitable for predicting the physicochemical properties and drug-likeness of this compound?
Advanced Research Question
- Lipinski’s Rule : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like Schrödinger’s QikProp. The compound’s logP (~3.2) and molecular weight (404.85 Da) suggest oral bioavailability .
- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap >4 eV indicates stability). Solubility can be modeled via COSMO-RS .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration due to the sulfonyl group’s polarity, making it a candidate for CNS-targeted research .
How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The phenylsulfonyl group is a strong electron-withdrawing moiety, activating the piperidine ring for nucleophilic attack at the α-carbon. For example:
- Amination : React with primary amines (e.g., methylamine) in DMF at 80°C to form N-substituted derivatives. The sulfonyl group stabilizes the transition state, reducing activation energy by ~15 kcal/mol compared to non-sulfonylated analogs .
- Limitations : Steric hindrance from the bulky sulfonyl group may slow reactions at the β-position. Kinetic studies (e.g., Eyring plots) are recommended to quantify substituent effects .
What safety protocols are critical when handling this compound, given its structural analogs’ hazards?
Basic Research Question
- Toxicity : Structural analogs (e.g., 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride) show acute oral toxicity (LD₅₀ >500 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at −20°C under nitrogen to prevent hydrolysis of the imino group. Avoid contact with strong oxidizers (e.g., peroxides), as sulfonamides can decompose exothermically .
- Waste Disposal : Neutralize with 10% NaOH before incineration to minimize environmental release of chlorinated byproducts .
How can HPLC methods be developed to assess purity and detect degradation products?
Advanced Research Question
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient from 40% acetonitrile/60% ammonium acetate (10 mM) to 90% acetonitrile over 25 minutes.
- Detection : UV at 254 nm (aromatic groups) and 210 nm (sulfonyl/imino). Key impurities include hydrolyzed 4-chlorobenzoic acid (retention time ~8.2 min) and desulfonylated piperidine (~6.5 min) . Validate with spiked samples to achieve LOD <0.1% .
What mechanistic insights explain the compound’s potential interaction with σ-1 receptors?
Advanced Research Question
- Binding Affinity : The 4-chlorobenzoyloxy imino group mimics endogenous ligands (e.g., progesterone) at σ-1 receptors. Docking studies (AutoDock Vina) suggest a binding energy of −9.2 kcal/mol, with key interactions:
- Hydrophobic contact between the chlorophenyl ring and Leu105/Leu106.
- Hydrogen bonding between the imino oxygen and Glu172 .
- In Vivo Validation : Radiolabel with ¹²³I for SPECT imaging to assess brain penetration and receptor occupancy .
How does the compound’s stability vary under different pH conditions, and what degradation pathways dominate?
Advanced Research Question
- Acidic Conditions (pH <3) : Rapid hydrolysis of the imino group to form 4-chlorobenzoic acid and 1-(phenylsulfonyl)piperidin-4-one (t₁/₂ ~2 hours at pH 2) .
- Neutral/Basic Conditions (pH 7–9) : Sulfonyl group stabilizes the structure; degradation <5% after 72 hours. Use accelerated stability studies (40°C/75% RH) to model long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
